

N1,5-Dimethylbenzene-1,2-diamine: A Technical Review of a Versatile Intermediate

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Compound of Interest

Compound Name: N1,5-Dimethylbenzene-1,2-diamine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available literature on **N1,5-Dimethylbenzene-1,2-diamine** (CAS No. 131019-87-9). While specific detailed research on this particular molecule is limited, this document consolidates its known properties and outlines potential synthetic routes and reactions based on the established chemistry of related o-phenylenediamine compounds.

Core Compound Properties

N1,5-Dimethylbenzene-1,2-diamine, also known as N2,4-dimethylbenzene-1,2-diamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂.^[1] Its structure features a benzene ring substituted with two amine groups at adjacent positions (1 and 2), a methyl group at position 5, and a methyl group on one of the amine nitrogens. The available data on its physical and chemical properties are summarized below.

Property	Value	Source
CAS Number	131019-87-9	[1] [2] [3]
Molecular Formula	C ₈ H ₁₂ N ₂	[1] [2]
Molecular Weight	136.19 g/mol	[1]
Melting Point	64-67 °C	[3]
IUPAC Name	N2,4-dimethylbenzene-1,2-diamine	[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **N1,5-Dimethylbenzene-1,2-diamine** are not readily available in published scientific literature. However, a plausible synthetic route can be proposed based on common methodologies for the preparation of substituted and N-methylated anilines. A potential two-step synthesis is outlined below.

Hypothetical Synthetic Pathway

A likely synthetic approach would involve the nitration of 3-methylaniline followed by methylation and subsequent reduction of the nitro group.



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Caption: Hypothetical synthesis of **N1,5-Dimethylbenzene-1,2-diamine**.

Step 1: Nitration of 3-Methylaniline

- Methodology: 3-Methylaniline can be nitrated using a mixture of nitric acid and sulfuric acid. Due to the directing effects of the amino and methyl groups, a mixture of isomers is expected. The desired 2-nitro-5-methylaniline would need to be separated from other isomers.

- Experimental Protocol (General):
 - Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C.
 - Slowly add 3-methylaniline to the cooled acid mixture while maintaining the temperature.
 - After the addition is complete, allow the reaction to stir at a controlled temperature.
 - Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the nitroaniline isomers.
 - Filter, wash, and dry the crude product.
 - Purify the desired 2-nitro-5-methylaniline isomer using column chromatography or recrystallization.

Step 2: N-Methylation of 2-Nitro-5-methylaniline

- Methodology: The secondary amine can be formed through N-methylation. Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a base.[4]
- Experimental Protocol (General):
 - Dissolve 2-nitro-5-methylaniline in a suitable solvent (e.g., THF, DMF).
 - Add a base (e.g., sodium hydride, potassium carbonate) to deprotonate the amine.
 - Slowly add the methylating agent (e.g., dimethyl sulfate) at a controlled temperature.
 - Stir the reaction mixture until completion (monitored by TLC).
 - Quench the reaction with water and extract the product with an organic solvent.
 - Dry the organic layer and remove the solvent under reduced pressure to obtain N-methyl-2-nitro-5-methylaniline.

Step 3: Reduction of N-Methyl-2-nitro-5-methylaniline

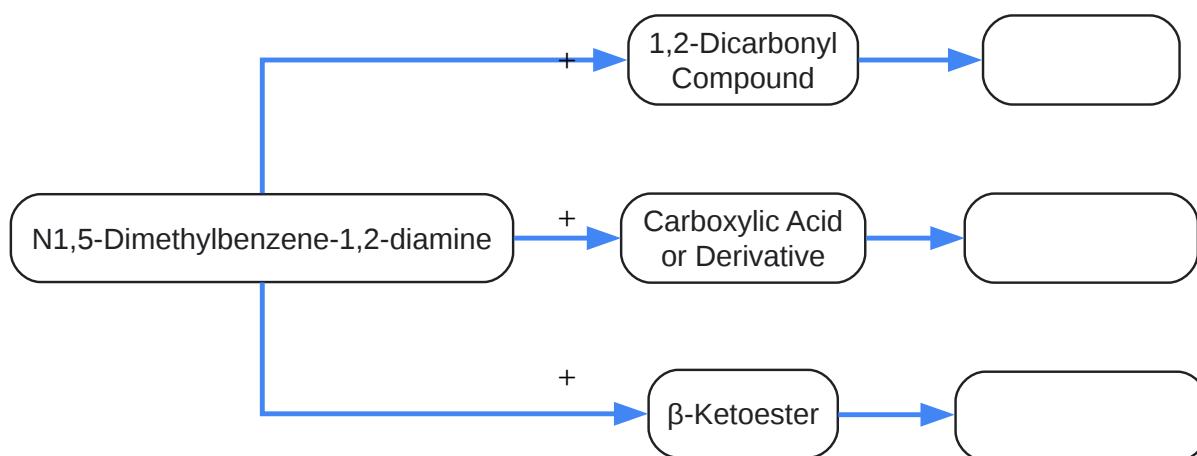
- Methodology: The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).
- Experimental Protocol (General):
 - Dissolve N-methyl-2-nitro-5-methylaniline in a suitable solvent (e.g., ethanol, ethyl acetate).
 - Add a catalyst, such as 10% Palladium on carbon.
 - Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
 - Filter the catalyst and concentrate the filtrate to yield **N1,5-Dimethylbenzene-1,2-diamine**.

Potential Reactions and Applications

N1,5-Dimethylbenzene-1,2-diamine is expected to undergo reactions characteristic of o-phenylenediamines. These reactions are valuable for the synthesis of various heterocyclic compounds.

Condensation Reactions

o-Phenylenediamines are well-known to react with 1,2-dicarbonyl compounds to form quinoxalines, with carboxylic acids or their derivatives to form benzimidazoles, and with β -ketoesters to yield benzodiazepines.[\[5\]](#)



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Caption: Potential condensation reactions of **N1,5-Dimethylbenzene-1,2-diamine**.

Applications

Based on its chemical structure and the applications of similar compounds, **N1,5-Dimethylbenzene-1,2-diamine** is a potential intermediate in several fields:

- **Dyes and Pigments:** As an aromatic diamine, it can serve as a precursor for azo dyes and other pigments.[\[6\]](#)
- **Pharmaceuticals and Agrochemicals:** The benzimidazole and quinoxaline scaffolds, which can be synthesized from this compound, are present in many biologically active molecules.[\[6\]](#)
- **Polymers and Materials Science:** It can be used as a monomer for the synthesis of specialty polymers and as a building block for corrosion inhibitors.[\[6\]](#)

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for **N1,5-Dimethylbenzene-1,2-diamine** are not available in the public domain. For research purposes, it is recommended to acquire and interpret these spectra on a purified sample.

Conclusion

N1,5-Dimethylbenzene-1,2-diamine is a chemical intermediate with potential applications in various fields. While specific literature on this compound is scarce, its synthesis and reactivity can be inferred from the well-established chemistry of o-phenylenediamines. The hypothetical synthetic pathway and potential reactions presented in this guide provide a starting point for researchers interested in this molecule. Further experimental work is necessary to establish detailed protocols and fully characterize this compound.

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